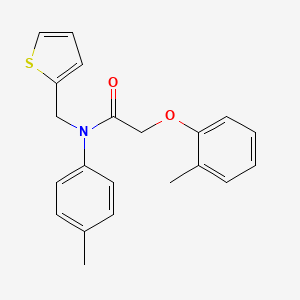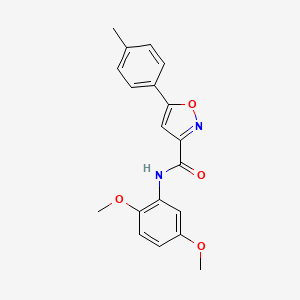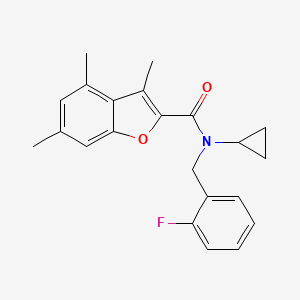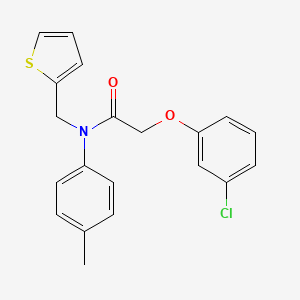![molecular formula C16H15FN2O B11344230 5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11344230.png)
5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom, a methylphenoxy group, and an ethyl linkage to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 4-methylphenoxy group: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced using a suitable phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole core and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) for hydrogenation, lithium aluminum hydride (LiAlH4) for metal hydride reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atom and the benzimidazole core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-hydroxyphenyl-1-ethanone: Similar in structure but lacks the benzimidazole core.
4-methylphenoxyacetic acid: Contains the phenoxy group but differs in the core structure.
2-fluorobenzimidazole: Shares the benzimidazole core but differs in the substituents.
Uniqueness
5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is unique due to the combination of the fluorine atom, the 4-methylphenoxy group, and the ethyl linkage to the benzimidazole core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H15FN2O |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
6-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15FN2O/c1-10-3-6-13(7-4-10)20-11(2)16-18-14-8-5-12(17)9-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) |
InChI Key |
XWOHVPGSNRGVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11344172.png)
![6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11344180.png)
![4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11344197.png)

![2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11344215.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11344223.png)

![N-(2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344228.png)
![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11344232.png)
![5-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11344235.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11344238.png)
